3-o-Cumenyl-2-methylpropionaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-o-Cumenyl-2-methylpropionaldehyde typically involves the alkaline condensation of 4-isopropylbenzaldehyde and propanal. This reaction forms 2-methyl-3-(4-isopropylphenyl)-2-propenal via an aldol condensation. The unsaturated aldehyde is then selectively hydrogenated to the saturated aldehyde in the presence of potassium acetate and a suitable catalyst, such as palladium-alumina .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-o-Cumenyl-2-methylpropionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: 3-o-Cumenyl-2-methylpropionic acid.
Reduction: 3-o-Cumenyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-o-Cumenyl-2-methylpropionaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a fragrance component in perfumery.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance industry for its pleasant odor and stability
Mechanism of Action
The mechanism of action of 3-o-Cumenyl-2-methylpropionaldehyde involves its interaction with olfactory receptors, leading to the perception of its characteristic floral-green odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Cyclamen Aldehyde: Similar in structure and odor profile but differs in the position of the isopropyl group.
Alpha-methyl-p-isopropyl hydrocinnamaldehyde: Another structurally related compound with similar applications in the fragrance industry.
Uniqueness: 3-o-Cumenyl-2-methylpropionaldehyde is unique due to its specific molecular structure, which imparts a distinct floral-green odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .
Properties
CAS No. |
6502-20-1 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
YLQPSXZFPBXHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C)C=O |
Origin of Product |
United States |
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